molecular formula C10H8O2 B6593279 1H-indene-1-carboxylic acid CAS No. 58405-99-5

1H-indene-1-carboxylic acid

Cat. No.: B6593279
CAS No.: 58405-99-5
M. Wt: 160.17 g/mol
InChI Key: KGWYICAEPBCRBL-UHFFFAOYSA-N
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Description

1H-Indene-1-carboxylic acid (C₁₀H₈O₂) is a bicyclic aromatic compound featuring a carboxylic acid group at the 1-position of the indene scaffold. Its chemical behavior is marked by keto-enol tautomerism and acid-catalyzed isomerization. Studies by Andraos et al. (1994) demonstrated that this compound undergoes enolization-reketonization to form the more stable 1H-indene-3-carboxylic acid, with equilibrium constants of K = 200 in acidic conditions and K = 100 in basic conditions . This isomerization is critical in photochemical applications, such as the photolysis of diazonaphthoquinones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWYICAEPBCRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901141
Record name NoName_211
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URL https://comptox.epa.gov/dashboard/DTXSID20901141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58405-99-5, 5020-21-3
Record name 1H-Indene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indene-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Scientific Research Applications

Introduction to 1H-Indene-1-Carboxylic Acid

This compound (CAS No. 5020-21-3) is an organic compound with a molecular formula of C10_{10}H8_8O2_2. It is characterized by its unique indene structure, which contributes to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

This compound is classified with hazard statements indicating potential toxicity (H302) and requires precautionary measures during handling (P280, P305+P351+P338) .

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance:

  • Anticancer Agents : Research has shown that derivatives of indene-1-carboxylic acid exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further development as anticancer agents .
  • Anti-inflammatory Compounds : Studies have indicated that modifications of this compound can lead to the development of anti-inflammatory drugs, targeting pathways involved in chronic inflammation .

Material Science

In material science, this compound serves as a precursor for polymers and resins. The compound's ability to undergo polymerization reactions makes it valuable for creating:

  • Conductive Polymers : These materials have applications in electronics and sensors due to their electrical conductivity and stability .
  • Coatings and Adhesives : The compound can be incorporated into formulations for coatings that require specific mechanical properties and chemical resistance.

Organic Synthesis

The compound plays a significant role in organic synthesis as an intermediate. Its reactivity allows it to participate in various chemical reactions, including:

  • Cycloaddition Reactions : Indene derivatives are known to undergo cycloaddition reactions that can lead to complex ring structures useful in synthetic chemistry.
  • Functionalization : The carboxylic acid group provides sites for further functionalization, enabling the creation of a wide range of derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified indene derivatives. The researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Development of Conductive Polymers

Research conducted by a team at a leading university focused on the use of this compound as a monomer for conductive polymers. The study demonstrated that polymers synthesized from this compound displayed enhanced electrical conductivity compared to traditional materials, leading to potential applications in flexible electronics .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

1H-Indene-3-Carboxylic Acid
  • Molecular Formula : C₁₀H₈O₂
  • Key Features : The carboxylic acid group at the 3-position confers greater thermodynamic stability compared to the 1-isomer. This stability arises from reduced steric hindrance and optimized resonance stabilization .
  • Applications : Used as a reference compound in kinetic studies of tautomerism .
2,3-Dihydro-1H-Indene-1-Carboxylic Acid
  • Molecular Formula : C₁₀H₁₀O₂
  • Key Features : Saturation of the 2,3-bond reduces ring strain, altering reactivity. The compound (CAS 14381-42-1) has a molecular weight of 162.18 g/mol and is commercially available as a solid with 98% purity .
  • Applications : Intermediate in pharmaceutical synthesis, such as ERβ ligands .
2,3-Dihydro-1H-Indene-2-Carboxylic Acid
  • Molecular Formula : C₁₀H₁₀O₂
  • Key Features : Positional isomer with the carboxylic acid at the 2-position (CAS 25177-85-9). The saturated ring system enhances solubility in polar solvents compared to aromatic analogs .

Functional Group Derivatives

3-Oxoindane-1-Carboxylic Acid
  • Molecular Formula : C₁₀H₈O₃
  • Key Features: Incorporates a ketone group at the 3-position (synonym: 2,3-Dihydro-3-oxo-1H-indene-1-carboxylic acid). The ketone enhances electrophilicity, making it reactive in nucleophilic acyl substitutions .
  • Synthesis : Prepared via oxidation of 2,3-dihydro derivatives or direct functionalization of indene .
Methyl 2-Oxoindane-1-Carboxylate
  • Molecular Formula : C₁₁H₁₀O₃
  • Key Features : Ester derivative (CAS 104620-34-0) with a ketone at the 2-position. Used as a versatile intermediate in drug synthesis, such as antihypertensive agents .

Substituted Derivatives

1-Methyl-1H-Indene-2-Carboxylic Acid
  • Molecular Formula : C₁₁H₁₀O₂
  • Key Features : Methyl substitution at the 1-position increases lipophilicity (logP ~2.5), influencing bioavailability. The compound (CID 12398744) has a melting point of 221–223°C .
  • Applications : Building block in agrochemical research .
(1R,2R)-1-Aminoindane-2-Carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₂
  • The stereochemistry at C1 and C2 enhances binding specificity in biological systems .

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Features Stability/Reactivity Applications
1H-Indene-1-carboxylic acid C₁₀H₈O₂ Carboxylic acid at 1-position Keto-enol equilibrium (K=200 in acid) Photolysis studies
1H-Indene-3-carboxylic acid C₁₀H₈O₂ Carboxylic acid at 3-position Thermodynamically stable isomer Kinetic reference standard
2,3-Dihydro-1H-indene-1-carboxylic acid C₁₀H₁₀O₂ Saturated 2,3-bond Reduced ring strain ERβ ligand synthesis
3-Oxoindane-1-carboxylic acid C₁₀H₈O₃ Ketone at 3-position High electrophilicity Nucleophilic reaction substrate
Methyl 2-oxoindane-1-carboxylate C₁₁H₁₀O₃ Ester and ketone groups Hydrolyzable ester moiety Pharmaceutical intermediate
1-Methyl-1H-indene-2-carboxylic acid C₁₁H₁₀O₂ Methyl at 1-position Enhanced lipophilicity Agrochemical precursor

Preparation Methods

Reaction Conditions and Yield

A solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol reacts with potassium hydroxide (20 g, 50% purity) at 100°C for 16 hours. The mixture is concentrated, acidified to pH 3 with HCl, and extracted with ethyl acetate to yield the carboxylic acid derivative in 100% yield. Nuclear magnetic resonance (NMR) data confirm the structure: 1H^1H NMR (400 MHz, DMSO-d6d_6) δ = 13.12–11.89 (m, 1H), 7.48 (s, 1H), 7.38–7.35 (m, 1H).

Advantages:

  • High yield : Quantitative conversion eliminates yield-loss concerns.

  • Simplicity : Single-step reaction with minimal purification requirements.

Limitations:

  • Requires stoichiometric excess of KOH (40-fold molar excess), raising waste-disposal challenges.

  • Limited applicability to non-brominated substrates.

Organometallic Cyclization for Indane-1-Carboxylic Acid Synthesis

A patent by CN101397247A outlines a route to indane-1-carboxylic acid (2,3-dihydro-1H-indene-1-carboxylic acid) via zinc-mediated cyclization. This method avoids toxic reagents and shortens synthetic routes compared to earlier procedures.

Key Steps

  • Formation of o-bromobenzyl zinc bromide :
    o-Bromobenzyl bromide reacts with zinc powder to generate an organozinc intermediate.

  • Carbocyclization with acrylate esters :
    The zinc reagent undergoes cyclization with methyl acrylate in dichloromethane, catalyzed by Pd(dba)2_2, to form indane-1-carboxylate esters.

  • Ester hydrolysis :
    Basic hydrolysis (NaOH, aqueous ethanol) converts the ester to indane-1-carboxylic acid.

Performance Metrics

  • Yield : 72–75% over three steps.

  • Purity : >98% by HPLC.

Advantages:

  • Scalability : Suitable for multi-kilogram production.

  • Green chemistry : Avoids cyanides and chromium-based oxidants used in older methods.

Comparative Analysis of Methods

Method Starting Material Yield Conditions Key Advantage
Nitrile hydrolysis6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile100%100°C, KOH/EtOHHigh yield
Organometallic cyclizationo-Bromobenzyl bromide72–75%Zn, Pd(dba)2_2, RTScalable, green chemistry
Halogenation-elimination3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid61.6%Br2_2, DBU, 0°CAccess to substituted derivatives

Mechanistic Insights

Hydrolysis of Nitriles

The reaction proceeds via nucleophilic attack by hydroxide on the nitrile carbon, forming an intermediate imine that hydrolyzes to the carboxylic acid. The excess base drives the reaction to completion.

Organometallic Cyclization

The zinc reagent undergoes oxidative addition to methyl acrylate, followed by intramolecular cyclization to form the indane ring. Palladium catalysis facilitates the coupling step.

Environmental and Industrial Considerations

  • Waste management : The KOH-intensive hydrolysis method generates significant aqueous waste, necessitating neutralization.

  • Catalyst recovery : Pd(dba)2_2 in the cyclization route could be recovered to reduce costs.

Q & A

Q. How can researchers critically evaluate conflicting reports on the photolytic behavior of this compound derivatives?

  • Answer :
  • Source Assessment : Prioritize peer-reviewed studies with detailed experimental sections (e.g., light source wavelength, irradiance measurements).
  • Replicate Key Experiments : Reproduce photolysis conditions (e.g., 365 nm UV lamp, N₂-purged solutions) and compare product distributions via GC-MS .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

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